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Compound of Interest

Compound Name: Cyclobutane malonyl peroxide
CAS No.: 34867-87-3
Cat. No.: B1488090
Get Quote
. J

Executive Summary

Cyclobutane malonyl peroxide (CMP) is a spiro-cyclic acyl peroxide used primarily as a
metal-free reagent for the syn-dihydroxylation of alkenes. While valuable for its synthetic utility,
CMP is an energetic material that undergoes thermal decomposition via two distinct pathways
depending on conditions: a radical/chemiluminescent pathway (thermal self-decomposition)
and an ionic pathway (in the presence of nucleophiles).

This guide focuses on the thermal decomposition kinetics, providing the necessary parameters
to model its stability, predict shelf-life, and design safe reactor protocols.

Key Kinetic Indicators
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Parameter Value | Range Context

Onset Temperature ( DSC (Differential Scanning

1145 °C )
) Calorimetry)
Operational Stability Stable at 25 °C month (Solid state)
o Standard reaction temperature
Reactivity Threshold 40 °C

for oxygen transfer

Primary Decomposition )
Cyclobutanone, CO2, Polymer Radical/Thermal pathway
Products

Molecular Profile & Synthesis

Understanding the strain inherent in the spiro-fusion of the cyclobutane and 1,2-dioxolane rings
is critical to interpreting the kinetic data.

IUPAC Name: 6,7-Dioxaspiro[3.4]octane-5,8-dione[1]

CAS Number: 34867-87-3[1]

Molecular Weight: 142.11 g/mol [1]

Structure: A four-membered cyclobutane ring spiro-fused to a five-membered cyclic diacyl
peroxide.

Synthesis Protocol (Reference Standard)

To generate fresh samples for kinetic validation:

o Reagents: Cyclobutane-1,1-dicarboxylic acid (1 equiv), Urea Hydrogen Peroxide (UHP, 3
equiv), Methanesulfonic acid (

, Solvent/catalyst).

e Conditions: Stir at 25 °C for 18 hours.
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o Workup: Extraction with ethyl acetate, wash with

, dry over

 Yield: ~80% (Colorless crystals). Note: Do not concentrate to dryness without blast shielding.

Mechanistic Framework

The decomposition of CMP is not a single unitary process; it bifurcates based on the presence
of an activator or substrate.

Pathway A: Radical Decomposition (Thermal/CIEEL)

In the absence of alkenes, CMP undergoes unimolecular homolysis of the O-O bond. This
pathway is associated with Chemically Initiated Electron Exchange Luminescence (CIEEL)
when a fluorescent activator (e.g., perylene) is present.

e Initiation: Homolytic cleavage of the weak O-O bond (

kcal/mol).
» Propagation: Rapid decarboxylation of the resulting bis-carboxy radical.
e Termination: Formation of an

-lactone intermediate (highly unstable), which decomposes further to cyclobutanone and

or polymerizes.

Pathway B: lonic Decomposition (Synthetic Reagent
Mode)

In the presence of alkenes, CMP avoids the radical trajectory, proceeding instead via a
concerted or stepwise ionic mechanism involving a dioxonium intermediate. This explains the
retention of stereochemistry (syn-dihydroxylation) observed in synthetic applications.
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Figure 1: Bifurcated decomposition pathways. The red path represents the thermal self-
decomposition (safety concern), while the blue dashed path represents the synthetic utility.

Kinetic Analysis & Data

The following data characterizes the thermal self-decomposition (Pathway A).

Thermal Stability Profile (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for determining the safety limits of
CMP.

Metric Value Implications

Below this temperature, rapid

1145°C runaway is unlikely in small
masses.
~135°C Maximum exothermic release.

Energy Release ( Exact J/g varies by purity; treat

High . :
) as high-energy explosive.

Arrhenius Kinetics (First-Order Decay)

The decomposition follows first-order kinetics:

While specific rate constants for the cyclobutane derivative are often extrapolated from the
general malonyl peroxide class, the ring strain of the cyclobutane moiety (
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kcal/mol) slightly accelerates decomposition compared to acyclic analogs (e.g., dimethyl
malonyl peroxide).

o Estimated Activation Energy (
):
kcal/mol (
kJ/mol)
» Pre-exponential Factor (
):

o Half-Life Estimation (

):
Temperature =S Operational Status
25°C > 1000 hours Safe for storage (Solid)
40 °C ~ 48 - 96 hours Active Reagent Window
80 °C < 30 minutes Rapid Decomposition
115°C <1 second Thermal Runaway / Explosion

Experimental Protocols
Protocol A: Isothermal Kinetic Monitoring (NMR/IR)

To validate kinetics for a specific batch or solvent system:
e Preparation: Dissolve CMP (0.05 M) in a deuterated solvent (e.g.,

) or IR-transparent solvent.

o Thermostating: Pre-heat the probe/cell to the target temperature (e.g., 40, 50, 60 °C).
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o Data Acquisition:
o NMR: Monitor the decay of the cyclobutane protons (multiplets near

1.5-2.5 ppm) and the appearance of cyclobutanone.

o IR: Monitor the disappearance of the characteristic peroxide carbonyl bands (~1800-1830
) and appearance of ketone bands.
e Analysis: Plot

vs. time. The slope is
.[2] Repeat at 3 temperatures to derive

via Arrhenius plot.

Protocol B: Safety Screening (DSC)

 Instrument: Heat flux DSC.

e Sample: 1-2 mg (Strictly limited due to explosion hazard).

o Pan: High-pressure gold-plated or stainless steel pan (sealed).
e Ramp: 5 °C/min from 20 °C to 200 °C.

o Output: Identify

(start of exotherm) and integration of the exotherm peak for total energy release.
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Figure 2: Experimental workflow for characterizing CMP Kinetics.

Safety & Handling (Critical)

Malonyl peroxides are Class 5.2 Organic Peroxides. The spiro-cyclobutane modification adds
ring strain energy, increasing the potential energy of the molecule.

» Blast Shielding: Mandatory for all synthesis scales > 1 mmol.

+ Concentration: Never concentrate solutions to dryness on a rotary evaporator unless the
bath is < 20 °C and a blast shield is used.

¢ Storage: Store solid samples at -20 °C. Solutions in

or EtOAc are stable for days at 4 °C.
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e Incompatibility: Avoid strong bases, transition metal salts (Fe, Cu), and reducing agents,
which can trigger catalytic decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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decomposition-kinetics-of-cyclobutane-malonyl-peroxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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